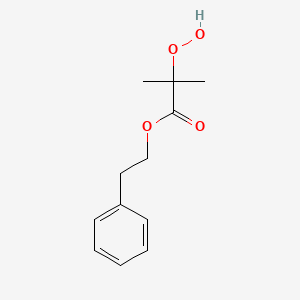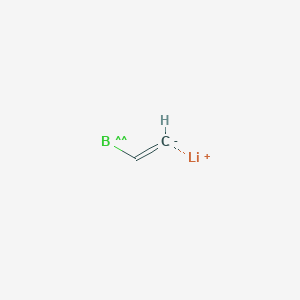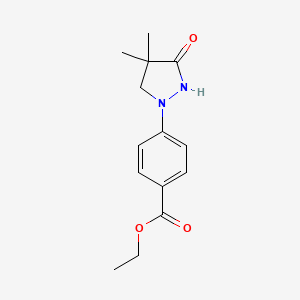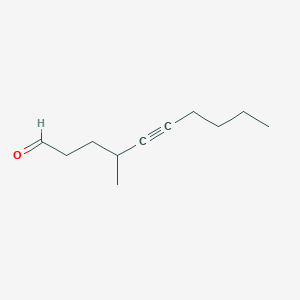![molecular formula C19H18N2O4 B14217319 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole CAS No. 562107-44-2](/img/structure/B14217319.png)
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a complex structure with an indole core, substituted with ethoxy, methoxy, and nitro groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 5-ethoxy-4-methoxy-2-nitrobenzene, is prepared by nitration of 5-ethoxy-4-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid.
Aldol Condensation: The nitrobenzene derivative undergoes aldol condensation with indole-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The ethoxy and methoxy groups can be oxidized to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Reduction: 2-[2-(5-ethoxy-4-methoxy-2-aminophenyl)ethenyl]-1H-indole.
Oxidation: 2-[2-(5-ethoxy-4-methoxy-2-formylphenyl)ethenyl]-1H-indole or 2-[2-(5-ethoxy-4-methoxy-2-carboxyphenyl)ethenyl]-1H-indole.
Substitution: Various halogenated or nitrated derivatives of the indole compound.
科学研究应用
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes and disrupt microbial cell walls, contributing to its antimicrobial properties.
相似化合物的比较
Similar Compounds
2-[2-(5-ethoxy-4-methoxyphenyl)ethenyl]-1H-indole: Lacks the nitro group, which may result in different biological activities.
2-[2-(5-methoxy-4-nitrophenyl)ethenyl]-1H-indole: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-[2-(5-ethoxy-4-nitrophenyl)ethenyl]-1H-indole: Lacks the methoxy group, which may influence its chemical stability and biological interactions.
Uniqueness
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, while the nitro group contributes to its potential biological activities. This unique combination makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
562107-44-2 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-19-11-14(17(21(22)23)12-18(19)24-2)8-9-15-10-13-6-4-5-7-16(13)20-15/h4-12,20H,3H2,1-2H3 |
InChI 键 |
OPNFBPWTSMGKAN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C=CC2=CC3=CC=CC=C3N2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)




![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
